Bienvenue dans la boutique en ligne BenchChem!

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone

Enzyme Inhibition Carboxylesterase Selectivity Profiling

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone (CAS 79938-46-8) is a substituted benzimidazole derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol. It is characterized by an acetyl group at the N1 position and a methoxy substituent at the C5 position of the benzimidazole core.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B12940951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(=O)N1C=NC2=C1C=CC(=C2)OC
InChIInChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-8(14-2)3-4-10(9)12/h3-6H,1-2H3
InChIKeyPWFQBNYDCVSWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone: Core Chemical Identifiers and Physicochemical Profile for Research Procurement


1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone (CAS 79938-46-8) is a substituted benzimidazole derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol [1]. It is characterized by an acetyl group at the N1 position and a methoxy substituent at the C5 position of the benzimidazole core [1]. Key computed physicochemical descriptors include a LogP (XLogP3-AA) of 1.3 and a Topological Polar Surface Area (TPSA) of 44.1 Ų, which inform predictions of its permeability and bioavailability [1].

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone: Why Substitution with Uncharacterized Benzimidazole Analogs Introduces Experimental Risk


Substituting 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone with an uncharacterized benzimidazole analog introduces significant experimental risk due to the highly specific and unpredictable structure-activity relationships (SAR) within this compound class. Seemingly minor modifications, such as altering the position of a methoxy group or changing an N1 substituent, can lead to drastic shifts in biological activity, as demonstrated in antimicrobial screening of closely related 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives where potency varied from 'equipotent' to 'least active' across a small series [1]. The specific combination of an N1-acetyl and a C5-methoxy substitution pattern defines a unique profile of enzyme inhibition potency and selectivity, which cannot be reliably inferred from other benzimidazoles [2].

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone: Quantitative Differentiation Data for Scientific Selection


Carboxylesterase 2 (CE2) Inhibition: A Quantitative Head-to-Head Selectivity Profile vs. CE1

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone exhibits a defined selectivity profile against human carboxylesterases, with a clear preference for CE2 over CE1. The compound inhibited CE2 in human liver microsomes with an IC50 of 3.42 µM, while its inhibitory activity against CE1 in the same system was significantly lower, with an IC50 of 12.3 µM, representing a 3.6-fold difference [1].

Enzyme Inhibition Carboxylesterase Selectivity Profiling

Carboxylesterase 2 (CE2) Inhibitory Potency: Differentiated Activity Compared to Known Inhibitors

The CE2 inhibitory potency of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone (IC50 = 3.42 µM) differentiates it from other reported CE2 inhibitors. For context, the natural product-derived inhibitor hCES2-IN-1 (Compound 24) exhibits an IC50 of 6.72 µM , making the target compound approximately 2-fold more potent in its respective assay. This places its activity in a distinct and quantifiable range relative to other chemotypes.

Enzyme Inhibition Carboxylesterase 2 Small Molecule Inhibitors

Physicochemical Profile: Computed LogP and TPSA Differentiate from More Lipophilic Benzimidazole Analogs

The computed physicochemical properties of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone (LogP: 1.3, TPSA: 44.1 Ų) define a specific region of chemical space distinct from other benzimidazole derivatives. For example, a structurally distinct benzimidazole derivative (EvitaChem compound 15) has a reported LogP of 3.30 and TPSA of 49.66 Ų . The target compound is significantly less lipophilic (ΔLogP = -2.0), suggesting different membrane permeability and bioavailability characteristics.

Physicochemical Properties Drug-likeness Permeability Prediction

Antimicrobial Activity Spectrum: Comparative Performance Within a Benzimidazole Ethanone Series

Within a series of 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives evaluated for antimicrobial activity, a clear SAR was established where specific substitutions led to divergent potency. While 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone was not itself in the tested set, the study demonstrates that close analogs can range from 'equipotent' (compound PS3) to 'least active' (compounds PS1, PS5) against bacterial strains at 100 mg/mL [1]. This underscores that the precise substitution pattern, including the N1-acetyl and C5-methoxy groups, is a critical determinant of biological activity and cannot be assumed to be inert or generic.

Antimicrobial Structure-Activity Relationship Lead Optimization

Predicted Favorable Drug-Likeness Profile: TPSA and LogP Combination Below Common Toxicity Thresholds

The combination of a low LogP (1.3) and a moderate TPSA (44.1 Ų) for 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone places it outside a high-risk zone associated with increased toxicity in preclinical studies. An analysis of 245 preclinical Pfizer compounds found that molecules with a LogP > 3 and TPSA < 75 Ų were more likely to be toxic in animal tolerability studies [2]. The target compound's LogP of 1.3 is well below the >3 threshold, suggesting a more favorable safety and tolerability profile compared to more lipophilic benzimidazole analogs that fall into the high-risk category.

Drug-likeness In Silico ADME Toxicity Risk Assessment

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone: Recommended Research and Development Applications Based on Quantitative Evidence


Selective Modulation of Carboxylesterase 2 (CE2) in Human Tissue Preparations

This compound is uniquely suited for research applications requiring selective inhibition of human CE2 over the closely related CE1 enzyme. With a 3.6-fold selectivity window (CE2 IC50 = 3.42 µM vs. CE1 IC50 = 12.3 µM) as established in human liver microsome assays, it serves as a superior tool for dissecting CE2-specific functions in drug metabolism, prodrug activation, and lipid homeostasis without the confounding effects of parallel CE1 inhibition [1]. This contrasts with less selective or uncharacterized benzimidazoles which may obscure CE2-specific phenotypes.

Lead Compound for Optimization of Novel CE2 Inhibitors

Given its defined potency (IC50 = 3.42 µM) which is approximately 2-fold greater than the natural product-derived inhibitor hCES2-IN-1, 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone presents a distinct and tractable starting point for medicinal chemistry campaigns aimed at developing more potent and selective CE2 inhibitors [1]. Its simple and modifiable benzimidazole ethanone scaffold, combined with a favorable computed physicochemical profile, makes it a practical lead for iterative SAR exploration [2].

Development of In Vivo Probes with Predicted Favorable Tolerability

For projects transitioning from in vitro to in vivo models, 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone offers a predicted safety advantage over more lipophilic analogs. Its LogP of 1.3 places it below the >3 threshold associated with increased toxicity in preclinical species, a key differentiator from many other benzimidazole derivatives [1]. This predictive metric supports its selection as a scaffold for developing in vivo chemical probes with a potentially wider therapeutic window and reduced attrition risk due to toxicity [2].

Antimicrobial SAR Studies on the Benzimidazole Ethanone Scaffold

This compound can serve as a critical reference point in antimicrobial structure-activity relationship (SAR) studies. Published data on closely related 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives demonstrate that potency can shift from 'equipotent' to 'least active' based solely on the nature of the substitution [1]. Including 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone in such studies allows for a more complete understanding of the contribution of the N1-acetyl and C5-methoxy motif to the overall antimicrobial pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.